3-methyl-N-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzenesulfonamide
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Overview
Description
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]pyridines includes a bicyclic heterocyclic compound, which is a member of the family of pyrazolopyridines formed by five congeners .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific synthetic strategy employed .Scientific Research Applications
Anticancer Activity : A study on indenopyridine derivatives including similar structural motifs has revealed that certain compounds exhibit significant in vitro anticancer activity against breast cancer cell lines (MCF7), with one compound showing higher potency than Doxorubicin, a reference drug. This suggests that derivatives of 3-methyl-N-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzenesulfonamide may hold potential as anticancer agents (Ghorab & Al-Said, 2012).
Carbonic Anhydrase Inhibition : Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides have been investigated as inhibitors of the twelve catalytically active human carbonic anhydrase (CA) isoforms. These studies highlight the potential of such compounds in developing selective inhibitors for specific CA isoforms, which is crucial for treating conditions like glaucoma, epilepsy, and cancer (Vaškevičienė et al., 2019).
Antimicrobial Activity : Synthesis and characterization of sulfonamide derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential in addressing antibiotic resistance and developing new antimicrobial agents (Ijuomah, Ike, & Obi, 2022).
Molecular Docking and Cytotoxic Studies : Research involving novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties has shown these compounds to exhibit potent inhibitory effects against human carbonic anhydrase isoforms and cytotoxic activity against cancer cell lines. This suggests their application in developing targeted therapies for cancer (Ghorab, Alsaid, Ceruso, Nissan, & Supuran, 2014).
Future Directions
Properties
IUPAC Name |
N-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-4-2-6-15(10-13)24(22,23)19-9-7-17(21)20-11-14-5-3-8-18-16(14)12-20/h2-6,8,10,19H,7,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPXDHKWUDVKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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